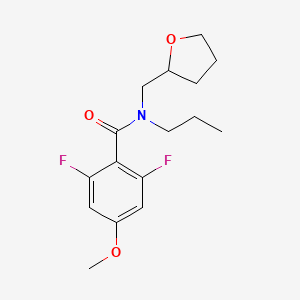
N-(4-butylphenyl)-3-(2-furyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-butylphenyl)-3-(2-furyl)acrylamide, also known as PBAF, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and material sciences.
作用機序
The exact mechanism of action of N-(4-butylphenyl)-3-(2-furyl)acrylamide is not fully understood, but it is believed to act by inhibiting various signaling pathways involved in cancer cell growth and inflammation. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer cell survival. N-(4-butylphenyl)-3-(2-furyl)acrylamide has also been found to inhibit the activity of various enzymes involved in the metabolism of drugs and other xenobiotics.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-3-(2-furyl)acrylamide has been found to have a low toxicity profile, with no significant adverse effects reported in animal studies. It has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. N-(4-butylphenyl)-3-(2-furyl)acrylamide has also been found to exhibit good stability in various biological fluids, such as plasma and serum.
実験室実験の利点と制限
One of the main advantages of N-(4-butylphenyl)-3-(2-furyl)acrylamide is its versatility, as it can be easily modified to generate a wide range of derivatives with different biological activities. However, one of the limitations of N-(4-butylphenyl)-3-(2-furyl)acrylamide is its relatively low solubility in water, which can make it difficult to work with in aqueous environments. Additionally, further studies are needed to fully understand the safety and efficacy of N-(4-butylphenyl)-3-(2-furyl)acrylamide in humans.
将来の方向性
There are several future directions for research on N-(4-butylphenyl)-3-(2-furyl)acrylamide, including the development of more potent derivatives with improved solubility and selectivity for specific targets. Further studies are also needed to investigate the potential use of N-(4-butylphenyl)-3-(2-furyl)acrylamide as a drug delivery system, as well as its effects on various biological processes, such as cell signaling and gene expression. Additionally, more research is needed to fully understand the safety and efficacy of N-(4-butylphenyl)-3-(2-furyl)acrylamide in humans, and to identify potential drug interactions and side effects.
合成法
N-(4-butylphenyl)-3-(2-furyl)acrylamide can be synthesized using a variety of methods, including the reaction of 4-butylphenylboronic acid with 2-furyl acryloyl chloride in the presence of a palladium catalyst. Other methods include the reaction of 4-butylphenylamine with 2-furyl acryloyl chloride in the presence of a base, or the reaction of 4-butylphenylisocyanate with furfurylamine. The purity and yield of N-(4-butylphenyl)-3-(2-furyl)acrylamide can be improved using various purification techniques, such as column chromatography or recrystallization.
科学的研究の応用
N-(4-butylphenyl)-3-(2-furyl)acrylamide has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce the production of pro-inflammatory cytokines in animal models of inflammation. N-(4-butylphenyl)-3-(2-furyl)acrylamide has also been investigated for its potential use as a drug delivery system, due to its ability to form stable complexes with various drugs and biomolecules.
特性
IUPAC Name |
(E)-N-(4-butylphenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-3-5-14-7-9-15(10-8-14)18-17(19)12-11-16-6-4-13-20-16/h4,6-13H,2-3,5H2,1H3,(H,18,19)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSIKYXDNGNSCS-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-butylphenyl)-3-(furan-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,5-dimethyl-4-{[4-(3-methylbenzyl)-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5299285.png)
![3,5-dimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5299286.png)
![N-[2-(4-fluorophenoxy)ethyl]-10H-phenothiazine-10-carboxamide](/img/structure/B5299294.png)
![1-(4-methylphenyl)-3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]-2,5-pyrrolidinedione](/img/structure/B5299296.png)
![3-{3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5299309.png)
![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(4-methylphenyl)vinyl]-3-methylbenzamide](/img/structure/B5299310.png)
![N-(4-methoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5299317.png)
![2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5299327.png)
![2-amino-N-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]methyl}-4-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B5299330.png)
![((1S)-1-(1H-imidazol-4-ylmethyl)-2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)amine](/img/structure/B5299338.png)
![N-[1-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B5299340.png)
![2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)pyridine](/img/structure/B5299341.png)

